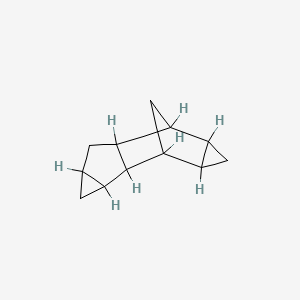
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane is a polycyclic hydrocarbon with the molecular formula C12H16 It is a highly strained molecule due to its unique structure, which consists of five interconnected rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane typically involves the use of dicyclopentadiene and diiodomethane as starting materials . The reaction is carried out in an ultrasonic reactor with zinc-copper alloy as a catalyst. The process involves several steps, including the formation of intermediate compounds, which are then cyclized to form the final product .
Industrial Production Methods
While the industrial production methods for Pentacyclo(6310(2,7)0(3,5)The use of ultrasonic reactors and efficient catalysts can help in achieving higher yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into less oxidized forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alkanes or alkenes.
Aplicaciones Científicas De Investigación
Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane has several scientific research applications, including:
Chemistry: The compound is used as a model system to study the effects of strain and ring interactions in polycyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular recognition and binding interactions in biological systems.
Medicine: Research is ongoing to explore its potential as a scaffold for drug design and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism by which Pentacyclo(6.3.1.0(2,7).0(3,5).0(9,11))dodecane exerts its effects is primarily through its highly strained structure, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions being studied.
Comparación Con Compuestos Similares
Similar Compounds
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with a cubic structure.
Dodecahedrane: A polycyclic hydrocarbon with a dodecahedral structure.
Uniqueness
Pentacyclo(6310(2,7)0(3,5)0(9,11))dodecane is unique due to its specific ring system and the degree of strain in its structure
Propiedades
Número CAS |
82110-70-1 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
pentacyclo[6.3.1.02,7.03,5.09,11]dodecane |
InChI |
InChI=1S/C12H16/c1-5-2-10-9-4-11(8-3-7(8)9)12(10)6(1)5/h5-12H,1-4H2 |
Clave InChI |
CUEVXBHHOPVSBW-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C3C(C2)C4CC3C5C4C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


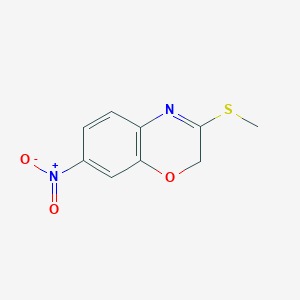
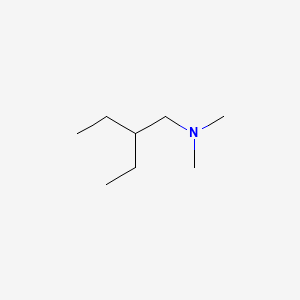
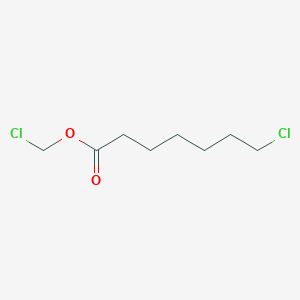

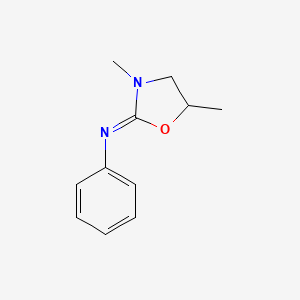
![8-Methyl-1,2,3,4-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14427028.png)
![Methyl 2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]acetate](/img/structure/B14427031.png)
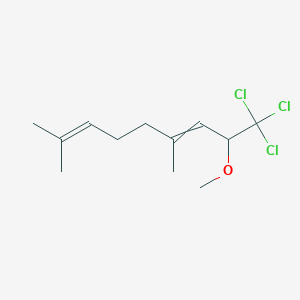
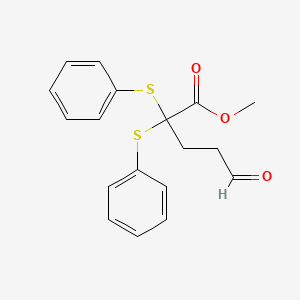
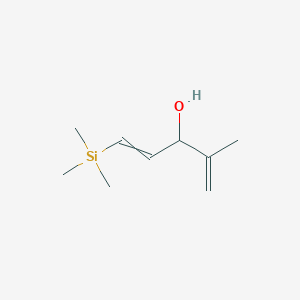
![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
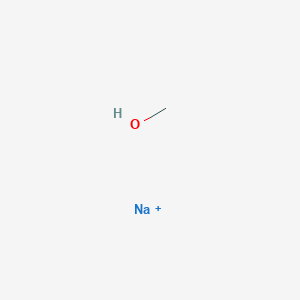

![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
